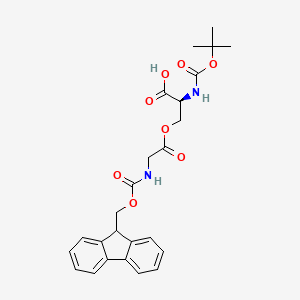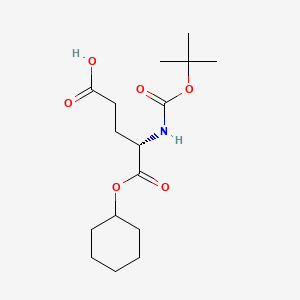
Boc-glu-ochex
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ochex typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-glu-ochex undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amino acid.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Substitution: Various nucleophiles such as amines or alcohols can be used depending on the desired product.
Major Products:
Hydrolysis: Yields the free carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Yields substituted derivatives of glutamic acid.
Scientific Research Applications
Chemistry: Boc-glu-ochex is widely used in peptide synthesis, particularly in the synthesis of cyclic peptides and peptide-based drugs. Its stability and ability to minimize side reactions make it an essential reagent in the field of synthetic chemistry .
Biology: In biological research, this compound is used to synthesize peptide substrates for enzyme assays and to study protein-protein interactions. It is also used in the development of peptide-based inhibitors for various biological targets .
Medicine: this compound is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders. Its ability to protect the amino group during synthesis ensures the integrity of the final therapeutic peptide .
Industry: In industrial applications, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology products. It is also used in the production of molecularly imprinted polymers for selective adsorption and separation processes .
Mechanism of Action
The mechanism of action of Boc-glu-ochex in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group protects the amino group of glutamic acid, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid or peptide.
Comparison with Similar Compounds
- Boc-L-glutamic acid γ-cyclohexyl ester
- Boc-Asp(OcHex)
- Boc-Glu(OBzl)-OH
Comparison: Boc-glu-ochex is unique due to its cyclohexyl ester group, which provides enhanced stability compared to other ester derivatives. This stability is particularly beneficial in minimizing side reactions during peptide synthesis. Additionally, the Boc group offers effective protection of the amino group, making this compound a preferred choice in solid-phase peptide synthesis .
Properties
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-Glu(OcHex) in the synthesis of the h-EGF fragment?
A1: Boc-Glu(OcHex) represents a specifically protected form of glutamic acid, a key amino acid within the 31-53 sequence of h-EGF. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, preventing unwanted side reactions during synthesis. The "OcHex" (O-cyclohexyl) group similarly protects the side chain carboxylic acid of glutamic acid. These protecting groups are crucial for ensuring that the amino acids link in the correct order and with the desired stereochemistry. []
Q2: How does the use of protected amino acids like Boc-Glu(OcHex) contribute to the overall efficiency of peptide synthesis?
A2: The use of protected amino acids like Boc-Glu(OcHex) is fundamental to solid-phase peptide synthesis. By selectively blocking reactive groups, these protecting groups prevent unwanted side reactions, ensuring that each amino acid couples only at the desired site. This significantly improves the efficiency and yield of the synthesis process, especially for longer and more complex peptides like the h-EGF fragment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


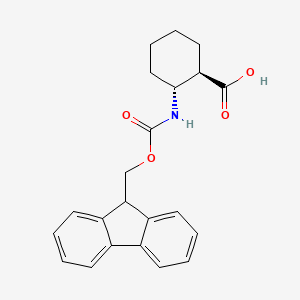
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
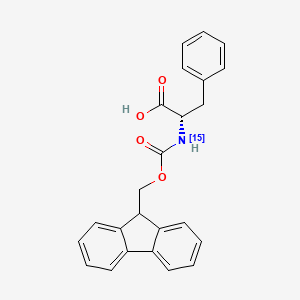

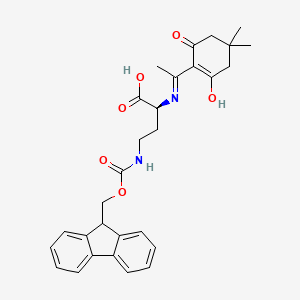
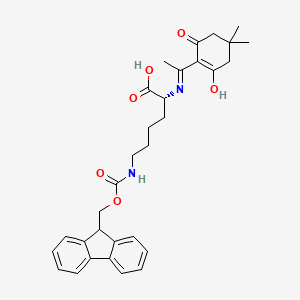
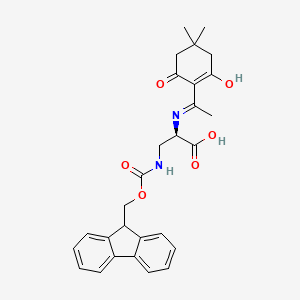
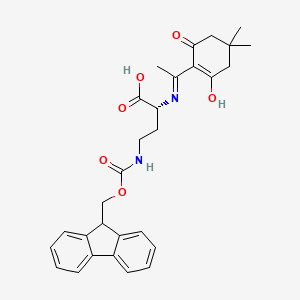
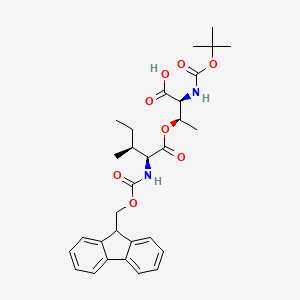
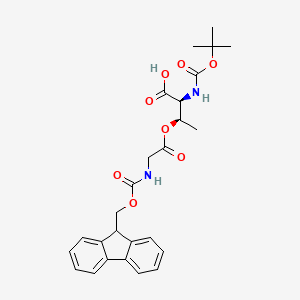
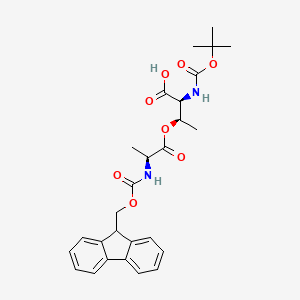
![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
